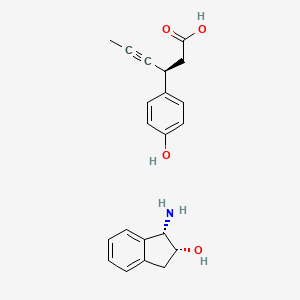
(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol (S)-3-(4-hydroxyphenyl)hex-4-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol (S)-3-(4-hydroxyphenyl)hex-4-ynoate is a chemical compound that has been widely used in scientific research. This compound is also known as SKF 38393 and is a selective agonist of dopamine D1-like receptors. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and Catalysis
Research on the development of rigid P-chiral phosphine ligands demonstrates the significance of chiral compounds in asymmetric synthesis. These ligands, when combined with rhodium complexes, exhibit high enantioselectivities and catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This process is crucial for the production of chiral pharmaceutical ingredients, highlighting the importance of molecular structure in designing catalysts for asymmetric synthesis (Imamoto et al., 2012).
Environmental Applications
A study on a novel functionalized resin containing hydrophilic and hydrophobic motifs demonstrates the compound's efficacy in removing toxic metal ions and organic dyes from water. This application is particularly relevant for environmental management and water technology, showcasing how specific molecular designs can address pollution and environmental concerns (Ali et al., 2017).
Polymorphism in Pharmaceutical Compounds
The investigation of polymorphism in certain pharmaceutical compounds through spectroscopic and diffractometric techniques illustrates the complexity of solid-state forms in drug development. Understanding and controlling polymorphism is crucial for the pharmaceutical industry, as different polymorphs can have distinct physical and chemical properties affecting the drug's stability, dissolution rate, and bioavailability (Vogt et al., 2013).
Calcium-Phosphonate Interactions
Research on the interactions between calcium ions and phosphonate groups in aqueous solutions sheds light on the binding mechanisms and potential applications in biomedicine and industrial processes. Understanding these interactions is key to developing treatments for diseases related to calcium dysregulation and designing novel materials for biomedical applications (Demadis et al., 2009).
Advanced Glycation End Products (AGEs)
The synthesis and study of novel fluorescent cross-link structures derived from glycolaldehyde and glyoxal contribute to our understanding of AGEs formation and their implications in diseases such as diabetes and aging. These insights are crucial for developing therapeutic strategies to mitigate the effects of AGEs on human health (Rau & Glomb, 2022).
Propiedades
IUPAC Name |
(1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol;(3S)-3-(4-hydroxyphenyl)hex-4-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3.C9H11NO/c1-2-3-10(8-12(14)15)9-4-6-11(13)7-5-9;10-9-7-4-2-1-3-6(7)5-8(9)11/h4-7,10,13H,8H2,1H3,(H,14,15);1-4,8-9,11H,5,10H2/t10-;8-,9+/m01/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHAXDCFJMFVXFG-IRAWWVCISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)O.C1C(C(C2=CC=CC=C21)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)O.C1[C@H]([C@H](C2=CC=CC=C21)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol (S)-3-(4-hydroxyphenyl)hex-4-ynoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2667328.png)
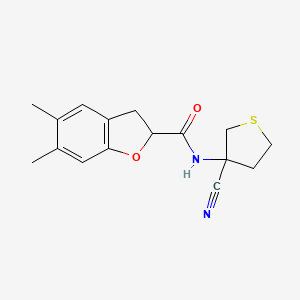
![4-[(3S,4S)-4-methylpyrrolidine-3-carbonyl]morpholine hydrochloride](/img/no-structure.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2667335.png)
![8-oxo-N-phenethyl-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2667336.png)

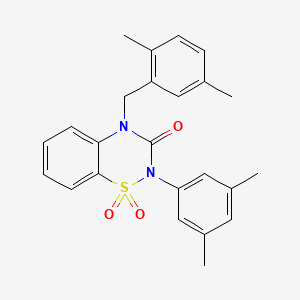
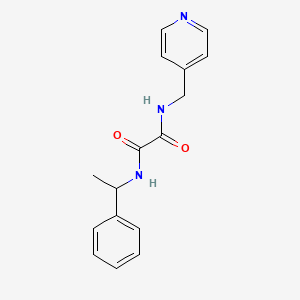
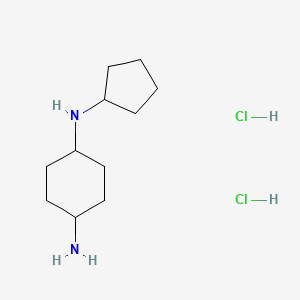
![3-[(2,6-dichlorobenzyl)oxy]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2667342.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2667343.png)
